(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol
Overview
Description
(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol, also known as CMF, is a synthetic compound that is widely used in scientific research. It was first synthesized in the early 1990s and has since been the subject of numerous studies due to its potential applications in medicine and biochemistry. In
Mechanism of Action
The mechanism of action of (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the production of antioxidants, such as glutathione. This compound has been shown to have anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and reducing the proliferation of cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol in lab experiments is its relative ease of synthesis. This compound can be synthesized on a small scale in a laboratory setting, making it readily available for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, and caution should be exercised when handling and using this compound.
Future Directions
There are many potential future directions for research on (5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on the identification of new targets for this compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in medicine and biochemistry.
Scientific Research Applications
(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol has been the subject of numerous scientific studies due to its potential applications in medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
properties
IUPAC Name |
[5-[[(5-chloro-2-methoxyphenyl)methyl-ethylamino]methyl]furan-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c1-3-18(10-14-5-6-15(11-19)21-14)9-12-8-13(17)4-7-16(12)20-2/h4-8,19H,3,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUIWVPGBLTFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(O1)CO)CC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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